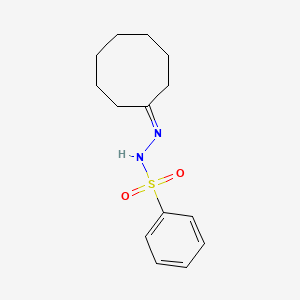

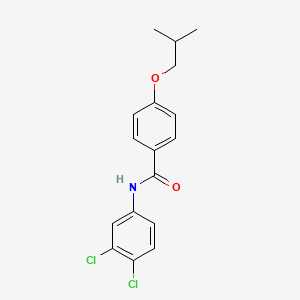

![molecular formula C13H9ClN2O4S B5795358 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5795358.png)

2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid, also known as furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It belongs to the class of sulfonamide loop diuretics and acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney nephrons. Furosemide has been extensively studied for its pharmacological properties and clinical applications, making it an important subject of scientific research.

Mécanisme D'action

Furosemide acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney nephrons. This results in increased excretion of sodium, chloride, and water, leading to a decrease in blood volume and pressure. Furosemide also inhibits the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.

Biochemical and Physiological Effects

Furosemide has several biochemical and physiological effects on the body. It can cause electrolyte imbalances, especially hypokalemia, which can lead to muscle weakness, cramps, and cardiac arrhythmias. Furosemide can also cause metabolic alkalosis due to the loss of hydrogen ions in the urine. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can cause ototoxicity, which can result in hearing loss and tinnitus.

Avantages Et Limitations Des Expériences En Laboratoire

Furosemide has several advantages for laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating renal function and electrolyte transport. Furosemide is also readily available and can be administered orally or intravenously. However, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has some limitations for laboratory experiments. It can cause significant changes in electrolyte balance, which can affect the results of experiments. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid can be toxic at high doses, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. One area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid. Another area of research is the investigation of the molecular mechanisms of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid action, which could lead to the development of new drugs that target specific components of the renal tubular system. Additionally, further research is needed to understand the long-term effects of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid use on renal function and electrolyte balance.

Méthodes De Synthèse

The synthesis of 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid involves the reaction of 5-amino-2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-furoylamine to obtain the furoylamino acid chloride. The final step involves the reaction of the furoylamino acid chloride with thiourea to form the desired product, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid.

Applications De Recherche Scientifique

Furosemide has been widely studied for its clinical applications in the treatment of edema and hypertension. It has also been investigated for its potential use in the treatment of other medical conditions such as congestive heart failure, pulmonary edema, and renal failure. In addition, 2-chloro-5-{[(2-furoylamino)carbonothioyl]amino}benzoic acid has been used as a research tool in various scientific studies to investigate the mechanisms of diuretic action, electrolyte transport, and renal function.

Propriétés

IUPAC Name |

2-chloro-5-(furan-2-carbonylcarbamothioylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4S/c14-9-4-3-7(6-8(9)12(18)19)15-13(21)16-11(17)10-2-1-5-20-10/h1-6H,(H,18,19)(H2,15,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCBPLBFUKSJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49816278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

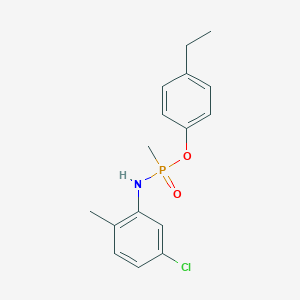

![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)

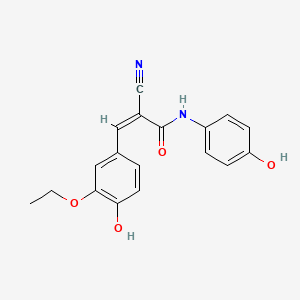

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)

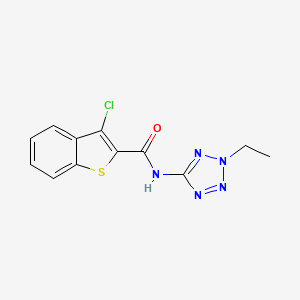

![1-benzyl-3-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5795302.png)

![5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5795309.png)

![N-cyclohexyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5795318.png)

![4-allyl-3-[(4-fluorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5795324.png)

![methyl 4-methyl-3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5795326.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5795327.png)